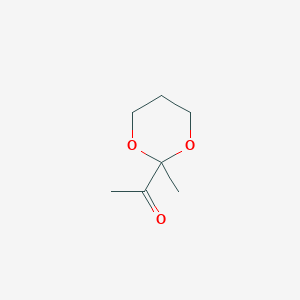
1-(2-Methyl-1,3-dioxan-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-acetyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of a methyl group at the 2 position and an acetyl group at the same position makes this compound unique. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyl-2-acetyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for 2-Methyl-2-acetyl-1,3-dioxane are similar to laboratory synthesis but on a larger scale. The use of efficient catalysts like zirconium tetrachloride (ZrCl4) and the employment of in situ transacetalization processes are common .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-2-acetyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides (e.g., CH3I) and nucleophiles like RLi and RMgX are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products .
Aplicaciones Científicas De Investigación
2-Methyl-2-acetyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds, providing stability against nucleophiles and bases.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-acetyl-1,3-dioxane involves its ability to form stable cyclic structures. The formation of oxocarbenium ions and subsequent cyclization are key steps in its reactivity . The compound’s stability and reactivity are influenced by the presence of the methyl and acetyl groups, which affect its interactions with other molecules .
Comparación Con Compuestos Similares
1,3-Dioxane: A similar compound with a six-membered ring containing two oxygen atoms but without the methyl and acetyl groups.
2-Methyl-1,3-dioxane: Similar to 2-Methyl-2-acetyl-1,3-dioxane but lacks the acetyl group.
2,2-Dimethyl-1,3-dioxane: Contains two methyl groups at the 2 position, providing different chemical properties.
Uniqueness: 2-Methyl-2-acetyl-1,3-dioxane is unique due to the presence of both a methyl and an acetyl group at the 2 position, which significantly influences its chemical reactivity and stability compared to other 1,3-dioxanes .
Propiedades
Número CAS |
165544-13-8 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
1-(2-methyl-1,3-dioxan-2-yl)ethanone |
InChI |
InChI=1S/C7H12O3/c1-6(8)7(2)9-4-3-5-10-7/h3-5H2,1-2H3 |
Clave InChI |
SINNIIQUAOMIRI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(OCCCO1)C |
SMILES canónico |
CC(=O)C1(OCCCO1)C |
Sinónimos |
Ethanone, 1-(2-methyl-1,3-dioxan-2-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















